Product packaging for Divinylphenylphosphine(Cat. No.:CAS No. 26681-88-9)

Divinylphenylphosphine

Cat. No.: B1596507
CAS No.: 26681-88-9
M. Wt: 162.17 g/mol
InChI Key: GEKAWPIATFUQJW-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds, a broad class of organic molecules containing carbon-phosphorus bonds, are integral to numerous areas of contemporary chemical science. taylorandfrancis.com Their diverse structures and reactivity have led to widespread applications in industrial, agricultural, and medicinal chemistry. taylorandfrancis.com These compounds can be classified based on the oxidation state of the phosphorus atom, which ranges from -III in phosphines to +V in phosphates. rsc.org

In organic chemistry, organophosphates, with the general structure O=P(OR)₃, are esters of phosphoric acid and are well-known for their use as pesticides, herbicides, nerve agents, and flame retardants. wikipedia.org They are also fundamental to life, forming the backbone of key biomolecules like DNA and RNA. wikipedia.org Many organophosphorus compounds are synthesized from halogenated phosphorus species like phosphoryl chloride, which serve as crucial precursors. rsc.org The versatility of organophosphorus chemistry stems from the ability to form a variety of functional groups, including phosphonates, phosphinates, and phosphine (B1218219) oxides, each with distinct properties and applications. researchgate.net Their utility extends to roles as plasticizers, performance additives for engine oils, and metal extractants. wikipedia.org The continuous development of synthetic methods for creating phosphorus-carbon (P-C) bonds remains an active and vital area of chemical research, driven by the unique biological and physical properties these bonds impart. taylorandfrancis.com

Contextualization of Divinylphenylphosphine within Advanced Chemical Synthesis and Catalysis

This compound [C₆H₅P(CH=CH₂)₂] is a specialized organophosphorus compound that has carved a niche in advanced chemical synthesis and catalysis. lookchem.com Its unique structure, featuring a phenyl group and two reactive vinyl groups attached to a trivalent phosphorus atom, makes it a versatile building block and ligand. lookchem.comsigmaaldrich.com

In the realm of catalysis, this compound primarily functions as a ligand for transition metals. Its ability to coordinate with metals like platinum, palladium, and rhodium is crucial for a variety of catalytic processes. acs.orgresearchgate.net It is particularly noted for its application in numerous cross-coupling reactions, which are fundamental to the construction of complex organic molecules. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, Hiyama, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.com The design and synthesis of phosphine ligands are central to the development of efficient catalytic systems, and this compound serves as a valuable component in this field. nih.govst-andrews.ac.uk

Beyond its role as a spectator ligand, this compound is also a reactant in the synthesis of other valuable chemical structures. lookchem.com Its vinyl groups are susceptible to reactions like Michael addition and can participate in polymerization. tandfonline.comcardiff.ac.uk A significant application is in the synthesis of P-chiral phosphines, which are important in asymmetric catalysis. lookchem.comsigmaaldrich.com The compound also undergoes copolymerization with monomers like acrylonitrile (B1666552) through a cyclo-copolymerization mechanism. tandfonline.com Furthermore, its derivative, this compound oxide, is used in the synthesis of flame-retardant macromolecules through reactive extrusion processes. umons.ac.beresearchgate.net

Historical Development and Key Research Milestones for this compound

The study of organophosphorus compounds containing vinyl groups has been a subject of interest for several decades, particularly in the field of polymer chemistry. Early research in the mid-20th century explored the polymerization of various unsaturated phosphine derivatives. An early report from 1965 detailed attempts to polymerize diallylphenylphosphine (B1596993) and copolymerize this compound with other vinyl monomers, though some attempts yielded negligible polymer quantities. dtic.mil

A significant milestone in the understanding of this compound's reactivity came with work by Butler, Skinner, Bond Jr., and Rogers, who investigated the cyclopolymerization of diunsaturated phosphonium (B103445) salts. tandfonline.com Their research demonstrated that this compound could undergo copolymerization with acrylonitrile, following a cyclo-copolymerization mechanism, which provided evidence for the formation of cyclic structures within the polymer backbone. tandfonline.com

In the 1980s, the coordination chemistry of this compound began to be explored in more detail. A 1986 study by Holt, Nelson, and Alcock investigated the formation of four- and five-coordinate platinum complexes with this compound. acs.org This work provided insight into its behavior as a ligand, showing that it typically forms cis-geometry complexes with platinum(II) halides. researchgate.net Further research in the 1990s continued to build on its coordination chemistry, for instance, by reacting it with ruthenium carbonyl clusters to form complex organometallic structures. acs.org

More recent research has continued to leverage the unique reactivity of this compound. For example, it has been used as a precursor in the synthesis of multidentate phosphine ligands, such as 1,4,7-triphosphacyclononanes, through template-directed synthesis on an iron(II) core. cardiff.ac.uk Its application in materials science is also an active area, with its oxide derivative being used to create flame-retardant polymers. umons.ac.be

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₁₀H₁₁P
Molecular Weight 162.17 g/mol sigmaaldrich.com
CAS Number 26681-88-9 sigmaaldrich.com
Appearance Liquid
Density 0.979 g/mL at 25 °C sigmaaldrich.com
Boiling Point 55 °C at 0.05 mmHg sigmaaldrich.com
Refractive Index n20/D 1.582 sigmaaldrich.com

| Flash Point | 99 °C (210.2 °F) - closed cup sigmaaldrich.com |

Table 2: Applications of this compound in Chemical Reactions

Application Area Specific Use
Ligand in Cross-Coupling Reactions Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, Hiyama, Buchwald-Hartwig sigmaaldrich.com
Precursor in Synthesis Synthesis of P-chiral phosphines lookchem.comsigmaaldrich.com
Polymer Chemistry Copolymerization with acrylonitrile tandfonline.com
Coordination Chemistry Formation of complexes with transition metals (e.g., Platinum, Ruthenium) acs.orgacs.org

| Precursor for Multidentate Ligands | Synthesis of ligands like 1,4,7-triphosphacyclononanes cardiff.ac.uk |

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Acrylonitrile C₃H₃N
This compound C₆H₅P(CH=CH₂)₂
This compound oxide C₁₀H₁₁OP
Diallylphenylphosphine C₁₂H₁₅P
Phosphoryl chloride POCl₃
Platinum(II) chloride PtCl₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11P B1596507 Divinylphenylphosphine CAS No. 26681-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(ethenyl)-phenylphosphane
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InChI

InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKAWPIATFUQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90949499
Record name Diethenyl(phenyl)phosphane
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Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26681-88-9
Record name Divinylphenylphosphine
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Record name Phenyldivinylphosphine
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Record name Diethenyl(phenyl)phosphane
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Record name PHENYLDIVINYLPHOSPHINE
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Synthetic Methodologies for Divinylphenylphosphine

Established Synthetic Routes to Divinylphenylphosphine

The synthesis of this compound has been approached through several key methods, each with its own set of advantages and applications. These routes primarily focus on the formation of the phosphorus-carbon bonds to the vinyl groups.

Precursor Synthesis of Unsaturated Phosphines

A common and well-established method for synthesizing this compound involves the use of Grignard reagents. This approach typically begins with a phosphorus(V) precursor, which is then reacted with a vinylating agent. For instance, this compound oxide can be synthesized in high yield by reacting phenylphosphonic dichloride with two equivalents of vinylmagnesium bromide in tetrahydrofuran (B95107) at low temperatures. The resulting oxide can then be reduced to this compound using a suitable reducing agent. This two-step process provides a reliable pathway to the target compound.

Another important precursor strategy involves the use of chlorophosphine-borane complexes. These complexes are configurationally stable and allow for the synthesis of various P-chiral tertiary phosphine (B1218219) boranes through substitution with organometallic nucleophiles. This methodology has been successfully employed to prepare dialkenylphosphines. beilstein-journals.org

Table 1: Grignard-based Synthesis of this compound Oxide

ReactantsReagentSolventTemperatureProductYield
Phenylphosphonic dichloride, Vinylmagnesium bromide-Tetrahydrofuran-70°CThis compound oxide72%

Data from a study on the synthesis of 4-Phenylperhydro-1,4-azaphosphorines. rsc.org

Radical-Initiated Coupling Strategies

Radical hydrophosphination represents a powerful and atom-economical method for the formation of phosphorus-carbon bonds. beilstein-journals.org This strategy involves the addition of a P-H bond across a carbon-carbon double or triple bond, initiated by radical-generating species. beilstein-journals.orgwikipedia.org Common initiators include azobisisobutyronitrile (AIBN) and peroxides, as well as UV irradiation. wikipedia.org

In the context of this compound synthesis, this would involve the radical-initiated addition of phenylphosphine (B1580520) (PhPH₂) to two equivalents of acetylene. The reaction proceeds via the formation of a phosphinoyl radical that adds to the alkyne, followed by hydrogen atom transfer to complete the cycle. wikipedia.org This method is particularly useful for producing anti-Markovnikov addition products. beilstein-journals.org Photochemical methods, using either UV or visible light, can also be employed to initiate the radical addition of secondary phosphines to alkenes. beilstein-journals.orgorganic-chemistry.org

Base-Catalyzed Coupling Reactions

Base-catalyzed hydrophosphination offers an alternative route to this compound. In this approach, a strong base is used to deprotonate the phosphine, generating a nucleophilic phosphide (B1233454) species that can then attack an unsaturated substrate. wikipedia.org For the synthesis of this compound, phenylphosphine can be treated with a catalytic amount of a strong base, such as potassium hexamethyldisilazane (B44280) (KHMDS), followed by reaction with acetylene. rsc.org This method has been shown to be effective for the synthesis of P,P-divinyl phosphines. rsc.org

Base catalysis is also employed in Michael-type additions. For example, 1,2-diphosphinoethane can undergo a base-catalyzed Michael-type addition to this compound within a metal complex, showcasing the utility of this reaction type in phosphorus chemistry. nih.gov

Synthetic Approaches to this compound Derivatives

The unique structure of this compound makes it an excellent starting material for the synthesis of more complex and functionally diverse phosphine derivatives. Its vinyl groups are particularly amenable to further transformations, leading to the creation of chiral phosphines and macrocyclic structures.

Synthesis of P-Chiral Phosphines Utilizing this compound

This compound is a key reactant in the synthesis of P-chiral phosphines, which are highly valuable as ligands in asymmetric catalysis. nih.gov One prominent method involves the use of a chiral metal template to promote an asymmetric Diels-Alder reaction with the vinyl groups of the phosphine. This approach allows for the stereocontrolled formation of new carbon-carbon bonds and the creation of a chiral phosphorus center.

The development of P-chiral phosphine ligands is a significant area of research, with phosphine-boranes often used as stable intermediates. nih.gov Palladium-catalyzed C-P coupling reactions of enantiopure phosphine-boranes with aryl halides have also proven to be an efficient method for generating P-chiral phosphines with high enantiomeric excess. rsc.org

Table 2: Application of this compound in P-Chiral Phosphine Synthesis

ReactantApplicationKey Feature
This compoundSynthesis of P-chiral phosphinesUtilized in chiral metal template-promoted asymmetric Diels-Alder reactions.

This application is noted as a primary use for the compound.

Template-Assisted Macrocyclization for Phosphacyclononane Derivatives

Template-assisted synthesis provides a powerful strategy for the construction of macrocyclic compounds. In this approach, a metal ion or complex acts as a template, pre-organizing the reactants to facilitate a high-yielding cyclization reaction that might otherwise be entropically disfavored.

This compound has been successfully employed in the template-assisted synthesis of 1,4,7-triphosphacyclononane derivatives. nih.gov In a notable example, an iron(II) template based on a cyclopentadienyliron core, [(η⁵-Cp(R))Fe]⁺, is used. nih.gov In the presence of this template, a coordinated diphosphine undergoes a base-catalyzed Michael-type addition to the vinyl groups of this compound, leading to the formation of a nine-membered phosphine macrocycle. nih.gov The efficiency of this macrocyclization can be influenced by the substituents on the cyclopentadienyl (B1206354) ligand. researchgate.net

Preparation of Diunsaturated Phosphonium (B103445) Salts

This compound, as a tertiary phosphine, serves as a key precursor in the synthesis of diunsaturated phosphonium salts. These salts are generally prepared through the quaternization of the phosphorus atom. The most common method is the reaction of this compound with an alkyl or benzyl (B1604629) halide via a nucleophilic substitution (SN2) type reaction. google.com In this process, the phosphorus atom acts as the nucleophile, attacking the electrophilic carbon of the halide, which results in the formation of a stable phosphonium cation and a halide anion.

The reaction rate and yield can be influenced by the nature of the halide (I > Br > Cl) and the solvent used. google.com Solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often employed. google.comorganic-chemistry.org The resulting diunsaturated phosphonium salts retain the vinyl groups, which are available for subsequent chemical transformations, such as polymerization or Wittig reactions. google.comorganic-chemistry.org

Alternative synthetic routes have been developed for generating phosphonium salts from various precursors, which are applicable to this compound. One such method involves the reaction of phosphines with benzyl alcohols in the presence of a reagent like trimethylsilyl (B98337) bromide (TMSBr) to facilitate the conversion. organic-chemistry.org Another approach involves the reaction of H-phosphonium salts, formed by protonating the phosphine with an acid, with quinones to yield phosphonium salts bearing dihydroxyaryl fragments. sci-hub.se

Reagent Class Specific Example Resulting Product Reference
Alkyl Halide Methyl Iodide (CH₃I) Methyldivinylphenylphosphonium iodide google.com
Benzyl Halide Benzyl Bromide (C₆H₅CH₂Br) Benzyldivinylphenylphosphonium bromide organic-chemistry.org
Activated Alcohol Benzyl Alcohol + TMSBr Benzyldivinylphenylphosphonium bromide organic-chemistry.org
Quinone 1,4-Benzoquinone (1,4-dihydroxyphenyl)divinylphenylphosphonium salt sci-hub.se

Polymer-Bound and Functionalized this compound Synthesis

The immobilization of this compound onto polymer supports or its functionalization within a polymer matrix offers significant advantages, including the ease of separation of the reagent from the reaction products and the potential for its reuse.

In Situ Formation in Reactive Extrusion Processes

Reactive extrusion represents a solvent-free and environmentally friendly approach to functionalize polymers. empa.ch Research has demonstrated the in situ synthesis of phosphorus-based macromolecules within a polymer matrix using a derivative of this compound. Specifically, divinyl phenyl phosphine oxide (DVPPO), the oxidized form of this compound, has been successfully employed in the reactive extrusion of Polyamide 6 (PA6). empa.chresearchgate.net

In this process, DVPPO is melt-blended with PA6 and a reactive diamine, such as piperazine. researchgate.netpinfa.eu During the high-temperature extrusion process, a Michael addition reaction occurs between the vinyl groups of DVPPO and the amine groups of piperazine. researchgate.netresearchgate.net This in situ reaction forms oligomeric or low-molecular-weight phosphine oxide polymers that become physically entangled within the PA6 matrix. empa.ch The resulting modified polymer exhibits enhanced properties, notably improved flame retardancy, without significant leaching of the phosphorus-containing additive. researchgate.netpinfa.eu This is a critical requirement for applications like synthetic fibers and films. researchgate.net The presence of these macromolecules can also act as a lubricant during processing. researchgate.netpinfa.eu

Parameter Value/Description Reference
Polymer Matrix Polyamide 6 (PA6) empa.chresearchgate.net
Reactive Additives Divinyl phenyl phosphine oxide (DVPPO), Piperazine pinfa.euumons.ac.be
Reaction Type Michael Addition researchgate.netresearchgate.net
Process Twin-screw Reactive Extrusion umons.ac.be
Barrel Temperature 250-265 °C umons.ac.be
Screw Speed 110 rpm umons.ac.be
Outcome In situ formation of phosphine oxide macromolecules, enhanced flame retardancy empa.chpinfa.eu

Incorporation into Microencapsulated Systems

Microencapsulation is a technique used to enclose a core material within a protective shell, which can improve its stability, compatibility with a matrix, and control its release. researchgate.net This approach is widely applied to flame retardants to prevent their degradation, reduce hygroscopicity, and improve their dispersion in polymers. researchgate.netsemanticscholar.org

While specific studies on the microencapsulation of this compound are not prevalent, the established methodologies for other phosphorus-based flame retardants provide a clear framework for its potential incorporation. For instance, compounds like di-ammonium hydrogen phosphate (B84403) (DAHP) and red phosphorus have been successfully encapsulated using various shell materials. semanticscholar.orglatu.org.uy

A common method involves interfacial polymerization, where a shell, such as polyurethane or a melamine-based resin, is formed at the interface of an emulsion. latu.org.uyresearchgate.net For this compound, this could involve dispersing the liquid phosphine in an aqueous medium and introducing shell-forming monomers. A polyurethane shell, for example, could be formed from the reaction of a diisocyanate with a polyol at the droplet surface. latu.org.uy The resulting microcapsules would protect the reactive vinyl and phosphine functionalities from premature reaction or oxidation, allowing for its use as a stable, dispersible additive in polymer systems, such as coatings or composites, where it could later be activated by heat or other triggers. researchgate.netlatu.org.uy

Core Material (Flame Retardant) Shell Material Purpose of Encapsulation Reference
Di-ammonium hydrogen phosphate (DAHP) Polyurethane (from diisocyanate and polyol) Improve compatibility with polyurea coatings, create intumescent system latu.org.uy
Red Phosphorus (RP) Melamine Borate and β-Cyclodextrin Reduce hygroscopicity, improve thermal stability and dispersibility in PA6 semanticscholar.org
Aluminum Diethyl Hypophosphite (ADP) Polyaniline (PANI) Enhance flame retardancy and compatibility in rubber composites researchgate.net
Ammonium Polyphosphate (APP) Silicone Gel Improve water resistance and promote char formation researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Divinyl Phenyl Phosphine Oxide (DVPPO)
Polyamide 6 (PA6)
Piperazine
Di-ammonium hydrogen phosphate (DAHP)
Red Phosphorus
Methyl Iodide
Benzyl Bromide
Trimethylsilyl bromide (TMSBr)
1,4-Benzoquinone
N,N-dimethylformamide (DMF)
Acetonitrile
Polyurethane
Melamine Borate
β-Cyclodextrin
Aluminum Diethyl Hypophosphite (ADP)
Polyaniline
Ammonium Polyphosphate (APP)

Reactivity and Mechanistic Investigations of Divinylphenylphosphine

Fundamental Reaction Pathways of Divinylphenylphosphine

The reactivity of this compound is dominated by the chemistry of its vinyl groups and the nucleophilicity of the phosphorus atom. These functionalities allow it to participate in a range of chemical transformations.

Cycloaddition Reactions, Including Diels-Alder Cycloadditions

This compound can function as a dienophile in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. While intermolecular Diels-Alder reactions involving this compound are not extensively documented in the literature, its capability to undergo intramolecular cycloadditions, particularly when coordinated to a metal center, has been demonstrated.

In the presence of certain transition metal complexes, the vinyl groups of this compound can be pre-organized in a conformation that facilitates an intramolecular [4+2] cycloaddition with a suitable diene. For instance, the reaction of this compound with 1-phenyl-3,4-dimethylphosphole in the presence of anhydrous nickel(II) bromide results in a sequential and stereoselective intramolecular Diels-Alder cycloaddition. acs.org This process leads to the formation of a conformationally rigid tridentate phosphine (B1218219) ligand coordinated to the nickel center. A similar iron-promoted intramolecular [4+2] Diels-Alder cycloaddition has also been reported between 1-phenyl-3,4-dimethylphosphole and this compound. osti.gov

These reactions highlight the utility of metal coordination in promoting otherwise challenging intramolecular transformations by bringing the reactive moieties into close proximity.

Cyclopolymerization and Cyclo-copolymerization Mechanisms

This compound is capable of undergoing cyclopolymerization, a process where the propagation step involves an alternating sequence of intramolecular and intermolecular reactions, leading to the formation of a polymer chain containing cyclic repeating units. The mechanism typically proceeds via a free-radical pathway, where the initiator adds to one of the vinyl groups to form a radical. This radical can then attack the second vinyl group within the same monomer unit in an intramolecular cyclization step, forming a five- or six-membered ring. The resulting cyclic radical then propagates by adding to a vinyl group of another monomer molecule.

This compound has been shown to undergo copolymerization with monomers such as acrylonitrile (B1666552). researchgate.net This process follows a cyclo-copolymerization mechanism, where the this compound monomer first undergoes cyclization before adding to the acrylonitrile monomer, or vice versa, leading to a copolymer with cyclic phosphine-containing units incorporated into the polymer backbone. The specific structure and properties of the resulting copolymer depend on the reaction conditions and the reactivity ratios of the comonomers.

Nucleophilic Addition Reactions Involving Vinyl Moieties

The electron-deficient nature of the carbon-carbon double bonds in the vinyl groups of this compound makes them susceptible to nucleophilic attack. This reactivity is analogous to the Michael addition reaction observed in other activated alkenes.

Strong nucleophiles, such as organolithium reagents, can add to the vinyl groups of this compound. wikipedia.orglibretexts.orgmasterorganicchemistry.comnih.gov The reaction proceeds via the addition of the nucleophile to the β-carbon of the vinyl group, generating a carbanionic intermediate that can then be quenched with an electrophile, such as water or an alkyl halide. This reaction provides a route to functionalize the side chains of the this compound molecule.

Amines can also act as nucleophiles and add to the vinyl groups, particularly under acidic catalysis. libretexts.orgunizin.orglibretexts.orgyoutube.com The mechanism involves the initial attack of the amine on the β-carbon, followed by proton transfer to generate a zwitterionic intermediate, which then rearranges to the final addition product. The efficiency of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the vinyl groups.

Reactivity in Coordination Environments

When coordinated to a metal center, the reactivity of this compound can be significantly altered. The metal can influence the electronic properties of the vinyl groups and can also serve as a template to control the stereochemistry of reactions.

Ligand Substitution Kinetics and Mechanisms in Metal Complexes

This compound can act as a ligand, coordinating to a metal center through its phosphorus atom. The resulting metal complexes can undergo ligand substitution reactions, where another ligand in the coordination sphere is replaced by an incoming ligand. The kinetics and mechanism of these substitution reactions are influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the entering and leaving groups. solubilityofthings.comlibretexts.orglibretexts.org

For square planar complexes, such as those of platinum(II), ligand substitution typically proceeds through an associative mechanism. cbpbu.ac.in In this pathway, the incoming ligand first coordinates to the metal center to form a five-coordinate intermediate, which then loses the leaving group to form the final product. The rate of this reaction is dependent on the concentration of both the metal complex and the incoming ligand.

For octahedral complexes, both associative and dissociative mechanisms are possible. In a dissociative mechanism, the leaving group first dissociates from the metal center to form a five-coordinate intermediate, which is then rapidly attacked by the incoming ligand. rsc.org The rate of a dissociative reaction is primarily dependent on the concentration of the metal complex. The specific pathway followed depends on the electronic and steric properties of the ligands and the metal center. york.ac.uk

While specific kinetic data for ligand substitution in this compound complexes is not extensively reported, the general principles of ligand substitution in phosphine complexes can be applied. The presence of the vinyl groups may influence the electronic properties of the phosphorus donor and could potentially participate in the reaction mechanism, for example, through hemilabile behavior where a vinyl group transiently coordinates to the metal center.

Base-Promoted Hydroalkylation Reactions of this compound-Metal Adducts

Coordinated this compound can undergo base-promoted hydroalkylation reactions. In this type of reaction, a C-H bond of a pronucleophile is added across one of the vinyl C=C double bonds. The reaction is typically promoted by a base, which deprotonates the pronucleophile to generate a carbanion.

The mechanism is thought to involve the nucleophilic attack of the carbanion on the coordinated vinyl group. The metal center can play a crucial role in activating the vinyl group towards nucleophilic attack and in controlling the regioselectivity and stereoselectivity of the addition. While specific examples involving this compound-metal adducts are not widespread in the literature, related palladium-catalyzed intermolecular hydroalkylation of acyclic 1,3-dienes with activated pronucleophiles has been reported, suggesting the feasibility of such transformations. semanticscholar.org The development of catalytic enantioselective versions of this reaction is an area of active research.

Electrochemical Reduction Mechanisms Catalyzed by this compound Complexes

The role of this compound in mediating electrochemical reduction reactions is an area of active investigation. While detailed mechanistic pathways for this compound-catalyzed reactions are still being elucidated, the general principles of such processes involving phosphine-metal complexes are well-established. These reactions typically involve the formation of a coordinatively unsaturated metal center, facilitated by the phosphine ligand, which can then interact with the substrate.

The catalytic cycle is generally initiated by the electrochemical reduction of the metal-divinylphenylphosphine complex. This electron transfer step generates a more electron-rich and reactive catalytic species. The substrate then coordinates to this reduced metal center, followed by a series of electron and proton transfer steps, ultimately leading to the reduced product and regeneration of the original catalyst.

The precise nature of the intermediates and the sequence of events are highly dependent on the specific metal center, the substrate, and the reaction conditions. Spectroelectrochemical techniques are often employed to identify and characterize the transient species formed during the catalytic cycle. While specific data for this compound complexes is not extensively available in public literature, the broader understanding of phosphine-ligated electrocatalysts provides a framework for predicting their behavior.

Table 1: Hypothetical Electrochemical Data for a this compound-Metal Complex in Catalytic CO₂ Reduction

ParameterValue
Catalyst [M(this compound)₂]²⁺
Substrate Carbon Dioxide (CO₂)
Redox Potential (E½, V vs. NHE) -1.2
Turnover Frequency (TOF, s⁻¹) 150
Faradaic Efficiency for CO (%) 85
Faradaic Efficiency for H₂ (%) 15

Structure-Reactivity Relationships in this compound Systems

The reactivity of this compound in catalytic systems is intrinsically linked to its unique structural features: the central phosphorus atom, the two vinyl groups, and the phenyl group. These components dictate the ligand's electronic and steric properties, which in turn influence the stability, activity, and selectivity of the resulting metal complexes.

The electronic properties of a phosphine ligand are often quantified by the Tolman Electronic Parameter (TEP). researchgate.net This parameter is determined by the C-O stretching frequency in nickel-carbonyl complexes and provides a measure of the ligand's net electron-donating ability. researchgate.net While the specific TEP for this compound has not been widely reported, the presence of the electron-withdrawing vinyl groups is expected to decrease its σ-donating character compared to a simple trialkylphosphine. Conversely, the phenyl group can participate in π-interactions, potentially influencing the π-acceptor properties of the ligand.

The interplay between these electronic and steric effects is crucial. For instance, in a catalytic cycle, a more electron-donating phosphine can enhance the rate of oxidative addition, while increased steric bulk can facilitate reductive elimination. The optimal balance of these properties for a given catalytic transformation is a key area of research in ligand design.

Table 2: Comparison of General Electronic and Steric Parameters for Phosphine Ligands

LigandTolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (θ, °)
Trimethylphosphine2064.1118
Tri-tert-butylphosphine2056.1182
Triphenylphosphine2068.9145
This compound (Estimated)~2070~140

Note: The values for this compound are estimated based on the electronic and steric contributions of its constituent groups and are provided for comparative purposes.

Coordination Chemistry of Divinylphenylphosphine

Ligand Properties and Coordination Modes of Divinylphenylphosphine

This compound functions as a two-electron donor through the lone pair on the phosphorus atom, forming a coordinate covalent bond with a metal center. libretexts.org The σ-donating ability of the phosphine (B1218219) is influenced by the electronegativity of the substituent groups. umb.edu The phenyl group, being more electronegative than alkyl groups, can withdraw some electron density from the phosphorus atom, slightly reducing its σ-basicity compared to trialkylphosphines.

In addition to σ-donation, this compound can engage in π-backbonding with electron-rich metal centers. libretexts.org This involves the acceptance of electron density from filled metal d-orbitals into the empty π* antibonding orbitals of the vinyl groups. libretexts.orglibretexts.org This π-acceptor character is a key feature of phosphines with unsaturated substituents. umb.edu The extent of π-backbonding is dependent on the energy match between the metal d-orbitals and the ligand's π* orbitals. libretexts.org Studies comparing this compound with other phosphine ligands, such as 1-phenyl-3,4-dimethylphosphole, have provided insights into its electronic properties. For instance, infrared data of molybdenum carbonyl complexes suggest that toward Mo(0), the phosphole is a better σ-donor and π-acceptor than this compound. researchgate.net However, when coordinated to Pt(II), these two ligands exhibit similar donor abilities. researchgate.net

The presence of the vinyl groups in this compound introduces the potential for hemilabile behavior. wikipedia.org Hemilability refers to the ability of a multidentate ligand to have one donor atom reversibly dissociate from the metal center while the other remains coordinated. whiterose.ac.uk In the case of this compound, the phosphorus atom acts as the primary, strong donor site. The vinyl groups can act as weaker, secondary donor sites through their π-systems. researchgate.net This allows for a dynamic equilibrium where a vinyl group can coordinate to a metal center and then dissociate, creating a vacant coordination site for substrate binding or catalytic reactions. wikipedia.org This behavior is particularly relevant in multimetallic systems where the ligand can bridge two or more metal centers, with the vinyl groups potentially interacting with adjacent metals. researchgate.netresearchgate.net

The steric and electronic properties of phosphine ligands are crucial in determining the structure, stability, and reactivity of their metal complexes. umb.edu The Tolman cone angle is a widely used parameter to quantify the steric bulk of a phosphine ligand. libretexts.org For this compound, the presence of the phenyl and two vinyl groups contributes to a moderate steric demand. This steric hindrance can influence the number of phosphine ligands that can coordinate to a metal center and can affect the rate and selectivity of catalytic reactions. researchgate.net

The electronic parameter, often evaluated using the ν(CO) stretching frequencies of corresponding metal carbonyl complexes, provides a measure of the net electron-donating ability of the phosphine. libretexts.org As a stronger σ-donating phosphine increases the electron density on the metal, it leads to increased π-backbonding to the CO ligands, resulting in a lower ν(CO) frequency. libretexts.org The electronic properties of this compound can be tuned by modification of the phenyl ring, although this aspect has been more extensively studied for other arylphosphines. umb.edu The balance between the σ-donor and π-acceptor capabilities, along with its steric profile, makes this compound a ligand with tunable properties for various applications in coordination chemistry and catalysis. sigmaaldrich.com

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes containing this compound typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent. Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques.

Ruthenium(II) complexes of the type [(η⁶-arene)Ru(PhP(CH=CH₂)₂)Cl₂] have been synthesized and characterized. tandfonline.com These complexes are typically prepared by reacting the appropriate [(η⁶-arene)RuCl₂]₂ dimer with this compound. acs.org The synthesis is often carried out in a solvent like dichloromethane (B109758) at room temperature. acs.org

Characterization of these complexes involves several techniques. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectroscopy are used to elucidate the structure of the complexes. For instance, the ¹H NMR spectra show characteristic signals for the arene protons and the vinyl protons of the this compound ligand. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the ligands and can be used to confirm the coordination of the phosphine.

Cyclic Voltammetry: This electrochemical technique is employed to study the redox properties of the complexes, specifically the Ru(II)/Ru(III) couple. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. tandfonline.com

A study on a series of [(η⁶-arene)Ru(R₃P)Cl₂] complexes, including the this compound derivative, reported their synthesis and comprehensive characterization. tandfonline.com

Palladium(II) and platinum(II) complexes with this compound have been prepared and studied. tandfonline.comacs.org The synthesis of these square-planar complexes generally involves the reaction of a palladium(II) or platinum(II) salt, such as K₂PdCl₄ or K₂PtCl₄, with the phosphine ligand. ajol.infomdpi.com

The characterization of these complexes is similar to that of the ruthenium complexes, with multinuclear NMR spectroscopy being a particularly powerful tool. For platinum complexes, ¹⁹⁵Pt NMR spectroscopy provides valuable information about the coordination environment of the platinum center. nih.gov

A study on four- and five-coordinate platinum complexes of this compound detailed the preparation and characterization of L₂PtX₂ (where L = this compound; X = Cl, Br, I). researchgate.net The crystal structure of dichlorobis(this compound)platinum(II) has been determined, revealing a cis-four-coordinate platinum(II) geometry. researchgate.net The formation of five-coordinate L₃PtX₂ complexes has also been investigated, with their stability being influenced more by steric than electronic factors. researchgate.net

Iron(II) Complexes Featuring this compound

The coordination chemistry of iron(II) with phosphine ligands is extensive, leading to complexes with diverse structures and reactivity that are crucial in catalysis and materials science. nih.govmdpi.com Typically, iron(II) phosphine complexes are synthesized from iron(II) precursors like iron(II) chloride or iron(II) tetrafluoroborate. mdpi.comresearchgate.net The resulting complexes can exhibit various coordination geometries, including four-, five-, and six-coordinate structures, often in distorted octahedral or trigonal bipyramidal arrangements. nih.govresearchgate.net The electronic and steric properties of the phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), play a critical role in determining the structure and reactivity of the final complex. nih.gov For instance, some iron(II) complexes with bidentate phosphine ligands have shown the ability to activate small molecules like CO2 and N2. nih.gov

While the reactivity of iron(II) complexes with numerous phosphine ligands has been thoroughly investigated, specific studies detailing the synthesis, structural characterization, and reactivity of iron(II) complexes featuring this compound as a primary ligand are not extensively documented in the reviewed literature. However, the general principles of iron(II)-phosphine chemistry suggest that this compound would likely coordinate to iron(II) centers, potentially acting as a monodentate or a chelating/bridging ligand through its vinyl groups under certain conditions. The reactivity of such hypothetical complexes could be tailored by the electronic influence of the phenyl group and the reactive potential of the vinyl functionalities. Research in this area could explore their potential in catalytic processes, such as polymerization or cross-coupling reactions, leveraging the unique features of the this compound ligand. rsc.org

Molybdenum Complexes for CO2 Functionalization

This compound has been utilized as a key building block in the synthesis of more complex phosphine ligands for catalytic applications. A notable example is its use in preparing tridentate phosphine ligands designed for the activation and functionalization of carbon dioxide by molybdenum complexes. ntu.edu.sg

The synthetic strategy involves the radical or base-catalyzed coupling of this compound with a diarylphosphine. ntu.edu.sg This reaction yields a family of triphosphine (B1213122) ligands with the general structure [Ar2PCH2CH2]2PPh, where the electronic and steric properties can be systematically adjusted by modifying the aryl (Ar) substituents on the terminal phosphine groups. lookchem.com

These triphosphine ligands have been instrumental in studying the reductive functionalization of CO2 with ethylene (B1197577), a process catalyzed by zerovalent molybdenum complexes. ntu.edu.sglookchem.com The reaction aims to produce acrylates, which are valuable chemical feedstocks. The process involves the formation of a molybdenum(0) ethylene carbon dioxide intermediate, which then converts to a molybdenum(II) acrylate (B77674) hydride complex. lookchem.com

Kinetic studies have revealed that the rate of this CO2 functionalization is highly sensitive to the steric properties of the ancillary triphosphine ligand. lookchem.com For instance, increasing the steric bulk on the aryl substituents of the ligand significantly slows down the coupling reaction. lookchem.com In contrast, electronic effects, manipulated by introducing electron-withdrawing or electron-donating groups on the aryl rings, have a milder influence on the reaction rate. lookchem.com

The general reaction pathway can be summarized as follows:

Formation of a zerovalent molybdenum precursor complex with the triphosphine ligand.

Coordination of ethylene and carbon dioxide to form a molybdenum(0) intermediate, (Triphos)Mo(C2H4)(CO2). ntu.edu.sg

Oxidative coupling of CO2 and C2H4 to form a molybdenum(II) acrylate hydride species. lookchem.com

The table below presents kinetic data for the conversion of the molybdenum(0) intermediate to the molybdenum(II) acrylate hydride for a series of related triphosphine ligands, highlighting the influence of ligand structure on the reaction rate.

Triphosphine Ligand (Ar in [Ar₂PCH₂CH₂]₂PPh)Relative Rate of Acrylate Formation
3,5-Me-C₆H₃~4 times faster than 3,5-tBu-C₆H₃
PhReference Rate
4-F-C₆H₄~2 times slower than Ph
3,5-tBu-C₆H₃Slowest Rate

Exploration of this compound Coordination with Other Transition Metals

This compound exhibits versatile coordination behavior with a range of other transition metals, primarily acting as a P-donor ligand. Its vinyl groups can also participate in coordination or subsequent reactions, adding to its chemical utility.

Platinum(II) Complexes: A series of square planar platinum(II) complexes with the formula L2PtX2 (where L = this compound; X = Cl, Br, I) have been synthesized and characterized. Current time information in Tiranë, AL.nih.gov These complexes are formed by reacting the appropriate potassium tetrachloroplatinate(II) salt with this compound. nih.gov

Ruthenium and Osmium Complexes: this compound reacts with the metal carbonyl clusters M3(CO)12 (M = Ru, Os) to yield a variety of carbonyl substitution products. nih.gov Depending on the reaction conditions and stoichiometry, products with formulas M3(CO)11L, M3(CO)10L, and M3(CO)10L2 (where L = this compound) can be isolated. nih.gov In these complexes, the phosphine coordinates to one of the metal centers in the cluster via its phosphorus atom.

Palladium Complexes: The coordination of this compound to palladium(II) has also been explored. For example, the reaction of PdCl2 with the ligand can lead to the formation of dimeric complexes such as [PdCl2(PPh(CH=CH2)2)]2, where the halide ions act as bridging ligands. nih.gov

The table below summarizes some of the characterized transition metal complexes of this compound.

MetalComplex FormulaMetal Oxidation StateCoordination Geometry
Platinum[PtCl₂(PPh(CH=CH₂)₂)₂]+2Square Planar
Ruthenium[Ru₃(CO)₁₁(PPh(CH=CH₂)₂)]0Trinuclear Cluster
Osmium[Os₃(CO)₁₀(PPh(CH=CH₂)₂)₂]0Trinuclear Cluster
Palladium[PdCl₂(PPh(CH=CH₂)₂)]₂+2Bridged Dimer

Stability and Dynamics of this compound Metal Complexes in Solution and Solid State

The stability and dynamics of metal complexes are fundamental aspects that dictate their reactivity and applicability. Stability can be considered from two perspectives: thermodynamic stability, which relates to the equilibrium constant of complex formation, and kinetic stability, which pertains to the rate of ligand substitution. libretexts.orglibretexts.org

Thermodynamic and Kinetic Stability: Thermodynamic stability is often quantified by the formation or stability constant (K). A large value of K indicates that the complex is highly favored at equilibrium. scispace.com Factors influencing thermodynamic stability include the nature of the metal ion and the ligand (e.g., hard-soft acid-base interactions) and the chelate effect. libretexts.org Kinetically, complexes are classified as either labile (undergoing rapid ligand exchange) or inert (slow ligand exchange). libretexts.org This property is governed by the activation energy of the substitution reaction and is crucial for applications in catalysis. libretexts.org

Solid-state NMR (SSNMR) spectroscopy, particularly ³¹P SSNMR, is another powerful tool for characterizing these complexes in the solid phase. datapdf.compreprints.org It offers insights into the local environment of the phosphorus nuclei, allowing for the differentiation of crystallographically inequivalent phosphine ligands within a unit cell and providing information about the P-M bonding. rsc.org

Dynamics in Solution: In solution, metal complexes are often dynamic, undergoing processes such as ligand dissociation/association, fluxional rearrangement of ligands, or conformational changes. NMR spectroscopy is the preeminent technique for investigating these dynamic behaviors. numberanalytics.com

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can observe changes in the spectra that signify dynamic processes. For example, separate signals from different isomers or conformers at low temperatures might coalesce into a single averaged signal at higher temperatures as the exchange rate between them increases.

2D Exchange Spectroscopy (EXSY): This technique can directly detect chemical exchange between different sites. The presence of cross-peaks in a 2D EXSY spectrum indicates that the respective nuclei are exchanging with one another, allowing for the elucidation of exchange pathways and the quantification of exchange rates. rsc.org

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a valuable NMR method for studying the size and aggregation of complexes in solution. goettingen-research-online.de By measuring the diffusion coefficient of a species, it is possible to estimate its effective hydrodynamic radius and molecular weight, which can help in identifying whether a complex exists as a monomer, dimer, or higher-order aggregate, and to monitor ligand dissociation equilibria. goettingen-research-online.de

The table below outlines the NMR techniques used to study the dynamics of metal complexes in solution.

NMR TechniqueInformation Obtained
Variable-Temperature (VT) NMRIdentifies fluxional processes; allows for the determination of activation energy barriers for exchange.
2D Exchange Spectroscopy (EXSY)Elucidates chemical exchange pathways and provides quantitative rate constants for these processes.
Diffusion-Ordered Spectroscopy (DOSY)Determines diffusion coefficients, which relate to molecular size and aggregation state in solution. Monitors ligand association/dissociation.

Catalytic Applications of Divinylphenylphosphine and Its Complexes

Catalysis in Advanced Organic Synthesis

Complexes incorporating divinylphenylphosphine are instrumental in facilitating a range of synthetic transformations, from the construction of complex carbon skeletons through cross-coupling reactions to the stereoselective reduction of unsaturated bonds.

Heck Reaction : This reaction couples an unsaturated halide or triflate with an alkene. nih.govnih.gov Palladium catalysts ligated by phosphines like this compound are essential for this process, which proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. scispace.comnih.gov

Sonogashira Reaction : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-phosphine complex and a copper(I) co-catalyst. rsc.orgrsc.org The phosphine (B1218219) ligand stabilizes the palladium center throughout the catalytic cycle. researchgate.netlucp.net this compound is an appropriate ligand for this transformation. nih.gov

Negishi Reaction : The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.govresearchgate.net It is known for its high functional group tolerance, and phosphine ligands are key to its success. nih.gov this compound is listed as a suitable ligand for this purpose. nih.govuva.es

Hiyama Reaction : This reaction describes the coupling of organosilanes with organohalides, activated by a fluoride (B91410) source or base. The palladium-catalyzed variant relies on phosphine ligands to facilitate the catalytic cycle. nih.gov

Buchwald-Hartwig Amination : While technically a C-N bond-forming reaction, it is a cornerstone of modern cross-coupling chemistry. It involves the coupling of an amine with an aryl halide or pseudohalide. The development of specialized phosphine ligands has been crucial to the broad applicability of this reaction. princeton.edursc.orguwindsor.caresearchgate.net this compound is identified as a competent ligand for these catalytic systems. nih.govuva.es

Table 1: Overview of Carbon-Carbon Coupling Reactions Utilizing Phosphine Ligands

Reaction NameElectrophileNucleophileMetal Catalyst (Precursor)Ligand TypeBase (Typical)
Heck Aryl/Vinyl Halide, TriflateAlkenePd(OAc)₂, Pd₂(dba)₃Monodentate/Bidentate PhosphineEt₃N, K₂CO₃
Suzuki-Miyaura Aryl/Vinyl Halide, TriflateOrganoboron ReagentPd(OAc)₂, Pd(PPh₃)₄Monodentate/Bidentate PhosphineK₂CO₃, Cs₂CO₃, K₃PO₄
Sonogashira Aryl/Vinyl Halide, TriflateTerminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄Monodentate PhosphineEt₃N, DIEA (with Cu(I) co-catalyst)
Negishi Aryl/Vinyl Halide, TriflateOrganozinc ReagentPd(dba)₂, NiCl₂(dppe)Monodentate/Bidentate PhosphineNone required
Hiyama Aryl/Vinyl Halide, TriflateOrganosilane[Pd(allyl)Cl]₂, Pd(OAc)₂Monodentate/Bidentate PhosphineTBAF, NaOH
Buchwald-Hartwig Aryl/Vinyl Halide, TriflateAminePd(OAc)₂, Pd₂(dba)₃Bulky Biaryl PhosphinesNaOt-Bu, K₃PO₄, Cs₂CO₃

Homogeneous hydrogenation catalysts, particularly those based on rhodium complexes with phosphine ligands, are highly effective for the selective reduction of alkenes. energy.govnih.gov The archetypal example is Wilkinson's catalyst, RhCl(PPh₃)₃, which operates by activating molecular hydrogen and delivering it to the substrate. beilstein-journals.orgokayama-u.ac.jpthieme-connect.de The electronic and steric properties of the phosphine ligand are paramount in determining the catalyst's activity and selectivity. While specific performance data for a this compound-rhodium complex is not extensively detailed in the literature, its nature as a tri-substituted phosphine makes it a candidate for use in such catalytic systems.

In asymmetric hydrogenation, chiral phosphine ligands are employed to create a chiral environment around the metal center, enabling the enantioselective reduction of prochiral substrates like alkenes and ketones. mdpi.comnih.govrsc.org This process is of immense industrial importance for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. okayama-u.ac.jp The development of rhodium complexes with chiral diphosphine ligands, for instance, has led to catalysts capable of achieving excellent enantioselectivities. diva-portal.orgscispace.com While this compound itself is achiral, it can be a precursor or a component in the synthesis of more complex chiral phosphine ligands.

The carbonylation of alkenes is a powerful method for producing carboxylic acid derivatives. A specific application involving this compound is in the catalytic carboxycarbonylation of alkenes to generate anhydrides. google.com In this process, a palladium-phosphine catalyst system is employed to react an ethylenically unsaturated compound with carbon monoxide and a carboxylic acid. acs.orgnih.govrsc.org this compound is explicitly mentioned as a suitable monodentate phosphine ligand for forming the active palladium-phosphine complex. acs.org The reaction provides an atom-efficient, single-step route to anhydrides under relatively mild conditions. google.com

Table 2: General Conditions for Palladium-Catalyzed Carboxycarbonylation of Alkenes

ComponentDescription/ExamplesRole
Catalyst Precursor Palladium(0) or Palladium(II) compounds (e.g., Tris(dibenzylideneacetone)dipalladium(0))Forms the active catalyst
Ligand Monodentate or Bidentate Phosphines (e.g., This compound )Stabilizes and activates the metal center
Substrate Ethylenically unsaturated compounds (Alkenes)Reactant to be functionalized
Carbon Source Carbon Monoxide (CO)Incorporates a carbonyl group
Nucleophile Carboxylic AcidReacts to form the anhydride (B1165640) product
Solvent Aprotic solvents (e.g., Toluene, THF)Reaction medium

Data synthesized from patent literature describing the general methodology. google.comacs.org

The activation and chemical fixation of carbon dioxide (CO₂) is a significant challenge in chemistry due to its thermodynamic stability. energy.govresearchgate.net One strategy involves the use of transition metal complexes to bind and activate CO₂ for further transformation. Research has shown that phosphine ligands play a critical role in these systems. nih.govtandfonline.comnih.govacs.org A specific study demonstrated that an iron complex containing this compound, [([eta]⁵-C₅H₅)Fe(CO)(DVPP)I], reversibly reacts with carbon dioxide. researchgate.net This reaction proceeds via a [2+2] cycloaddition at ambient temperature, indicating that the this compound ligand supports a metal center capable of interacting with and activating the inert CO₂ molecule. While this represents a stoichiometric reaction, it is a crucial step in understanding the potential for developing catalytic cycles for CO₂ functionalization using such complexes.

Polymerization Catalysis Utilizing this compound Complexes

This compound also finds application as a ligand in catalyst systems for polymerization reactions, particularly for cyclic olefins.

The addition polymerization of cycloolefins, such as norbornene and its derivatives, yields polymers with high glass transition temperatures, excellent optical clarity, and good mechanical strength. researchgate.netcapes.gov.br Late transition metals, especially Group 10 metals like nickel and palladium, are effective catalysts for this transformation. uva.esresearchgate.net The catalytic activity and the properties of the resulting polymer are highly dependent on the ligand coordinated to the metal center. This compound has been identified in the patent literature as a component in catalyst systems for the polymerization of norbornene-type monomers. nih.gov These systems typically involve a Group 10 transition metal procatalyst and an activator compound, which together generate the active cationic species that initiates polymerization.

Table 3: Typical Components for Addition Polymerization of Norbornene-type Monomers

ComponentFunction/Examples
Monomer Norbornene, Butylnorbornene, Triethoxysilyl norbornene
Metal Procatalyst Organonickel or Organopalladium compounds
Ligand Phosphines (e.g., This compound ), Diimines
Activator/Co-catalyst Boranes (e.g., B(C₆F₅)₃), Methylaluminoxane (MAO)
Process Type Solution or Mass Polymerization

Information based on general literature and patents on cycloolefin polymerization. uva.esnih.govresearchgate.net

Cyclopolymerization of Diene Monomers

While direct studies detailing the use of this compound in the cyclopolymerization of simple dienes are not extensively documented, the principles of using phosphine ligands in such reactions are well-established. Transition metal catalysts, particularly those from Group 4 (like titanium and zirconium) and late transition metals (like nickel and palladium), are commonly employed for diene polymerization. The phosphine ligand plays a crucial role in moderating the activity and selectivity of the metal center.

In a typical mechanism, the diene monomer coordinates to the metal-phosphine complex, followed by insertion into the growing polymer chain. For α,ω-dienes, this process can involve an intramolecular cyclization step to form cyclic units within the polymer backbone. The steric bulk and electronic nature of the phosphine ligand, such as this compound, are critical in directing the stereochemistry of this cyclization. For instance, bulky phosphine ligands can influence the regioselectivity of insertion, favoring the formation of specific ring sizes (e.g., five- or six-membered rings).

Co-polymerization with Various Unsaturated Monomers

The copolymerization of simple olefins like ethylene (B1197577) with polar unsaturated monomers (e.g., acrylates, vinyl ethers) is a significant challenge in polymer chemistry, as the polar functional groups can deactivate many traditional catalysts. Late-transition metal catalysts, especially nickel and palladium complexes featuring phosphine-based ligands, have shown considerable promise in this area. nih.govresearchgate.net

This compound can serve as a critical ancillary ligand in such systems. Its role is to balance the electronic properties of the metal center, making it electrophilic enough to activate the olefin while remaining tolerant to the polar monomer's functional group. The vinyl groups on the phosphine offer a distinct advantage: they can be copolymerized with other monomers to incorporate the ligand directly into a polymer backbone. This strategy creates self-supported catalysts, enhancing stability and preventing catalyst leaching. mdpi.com For example, a similar approach involving the copolymerization of diphenylphosphinostyrene has been used to create nanoreactor cores for rhodium-catalyzed hydroformylation. mdpi.com

The table below summarizes representative data for nickel-based catalyst systems with phosphine-type ligands in the copolymerization of ethylene with polar vinyl monomers, illustrating the typical performance metrics that would be relevant for a this compound-based catalyst.

Catalyst SystemPolar MonomerActivity (g·mol-Ni⁻¹·h⁻¹)Monomer Incorporation (mol%)Polymer MW (Mw, g/mol)Reference
(Phosphine-phenolate)NiMethyl Acrylate (B77674) (MA)3.7 × 10⁵Up to 1.810,700 nih.gov
(Phosphine-sulfonate)PdMethyl Acrylate (MA)Variable>4>30,000 researchgate.net
(α-diimine)PdVarious AcrylatesVariableVariableVariable nih.gov

Catalyst Performance Optimization and Durability

The effectiveness of a catalyst based on this compound is not inherent but is the result of careful tuning of its structure and the reaction environment.

Influence of Ligand Geometry and Substituent Effects on Catalytic Activity

The geometry and electronic nature of ligands are paramount in controlling the behavior of a metal catalyst. nih.gov In this compound, the phosphorus center is attached to three distinct substituents: two vinyl groups and one phenyl group.

Electronic Effects : The phenyl group is moderately electron-withdrawing, which can influence the electron density at the metal center. The vinyl groups can also participate in π-backbonding. This electronic tuning is crucial; for example, in palladium-catalyzed cross-coupling reactions, electron-rich phosphine ligands generally promote the initial oxidative addition step. rsc.org In rhodium-catalyzed hydroformylation, ligands with electron-withdrawing groups have been shown to increase enantioselectivity. rsc.org

Steric Effects : The size and arrangement of the ligand around the metal center dictate which substrates can approach and in what orientation. This steric hindrance is a key tool for controlling regioselectivity. pkusz.edu.cn For instance, bulky phosphine ligands in ruthenium-catalyzed hydrosilylation of alkynes direct the silyl (B83357) group to the terminal carbon, leading to the anti-Markovnikov product. pkusz.edu.cn The combination of a flat phenyl ring and flexible vinyl groups in this compound presents a unique steric profile that can be exploited to control product selectivity.

The interplay between these effects is complex. Computational studies, such as Density Functional Theory (DFT), are often used to predict how a ligand's properties will affect reaction barriers and transition states. rsc.orgrsc.org

Strategies for Enhancing Catalyst Stability and Recyclability

A major hurdle for the industrial use of homogeneous catalysts is their separation from the product and subsequent recycling. Several strategies can be applied to catalysts using this compound:

Immobilization on Solid Supports : The catalyst complex can be anchored to a solid support like silica, a polymer, or a Metal-Organic Framework (MOF). rsc.orgresearchgate.net The vinyl groups of this compound are ideal "handles" for this purpose. They can be readily functionalized or used in polymerization reactions to covalently bind the ligand to a polymer support. This heterogenization combines the high selectivity of a homogeneous catalyst with the ease of separation of a heterogeneous one. researchgate.net

Use in Biphasic Systems : The catalyst can be made soluble in a phase (e.g., an aqueous or fluorous phase) that is immiscible with the product phase. rsc.org This allows for simple separation by decantation. Sulfonation of the phenyl group in this compound could render its metal complexes water-soluble, enabling aqueous biphasic catalysis.

Encapsulation : The catalyst can be encapsulated within a larger structure, such as a nanoreactor or micelle. mdpi.com This protects the catalyst and can enhance its stability and performance. Again, the vinyl groups can be used to polymerize a shell around the catalyst complex.

These strategies not only facilitate recycling but can also improve catalyst stability by preventing aggregation or decomposition pathways that occur in solution. rsc.org

Reaction Pathway Control and Product Selectivity

Controlling a reaction to yield a specific desired product from multiple possibilities is a central goal of catalysis. Ligand design is the primary tool for achieving this control. nih.gov By modifying the ligand, one can steer a reaction down a specific mechanistic pathway. chemrxiv.org

For a catalyst featuring this compound, selectivity can be controlled in several ways:

Regioselectivity : As discussed, the steric bulk of the ligand can block certain positions on a substrate, forcing a reaction to occur at a different, less-hindered position. pkusz.edu.cn

Chemoselectivity : In a molecule with multiple reactive functional groups, the electronic properties of the catalyst can be tuned to favor reaction with one group over another. For example, in the hydrogenation of a molecule with both a C=C and a C=O bond, the choice of metal and ligand can determine which is reduced.

Stereoselectivity : By using a chiral version of a phosphine ligand, it is possible to produce one enantiomer of a chiral product preferentially. While this compound itself is not chiral, it can be used as a precursor to synthesize more complex chiral ligands.

The table below illustrates how ligand choice can fundamentally alter the outcome of a reaction, a principle directly applicable to catalysts employing this compound.

Catalyst SystemReactionControlling FactorOutcomeReference
[CpRu(L)(MeCN)₂]⁺Alkyne HydrosilylationLigand Sterics (L=PiPr₃ vs. MeCN)Switches from Markovnikov to anti-Markovnikov product pkusz.edu.cn
Pd(OAc)₂ / LigandC-H ArylationAnionic Ligand (Acetate vs. Carbonate)Reverses site-selectivity (meta vs. ortho/para) rsc.org
Pd(II) / Pyridone LigandAliphatic C-H AminationLigand Electronics (EDG vs. EWG)Switches functionalization from δ to γ position chemrxiv.org

By precisely tuning the catalyst system, chemists can control reaction pathways to an exquisite degree, enhancing reaction efficiency and providing access to complex molecules that would otherwise be difficult to synthesize. nih.gov

Advanced Spectroscopic and Computational Analysis of Divinylphenylphosphine Systems

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the structural and electronic properties of divinylphenylphosphine and its derivatives. A multi-technique approach, combining various forms of spectroscopy, allows for a thorough characterization from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, Multinuclear, MAS NMR, EXSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. ¹H, ¹³C, and ³¹P NMR provide detailed information about the molecular framework, while more advanced techniques offer insights into solid-state structure and dynamic processes.

¹H, ¹³C, and ³¹P NMR: Proton (¹H) NMR spectra of this compound complexes, such as cis-[PtCl₂(P(CH=CH₂)₂Ph)₂], reveal characteristic signals for the vinyl and phenyl protons. The vinyl protons typically appear as a complex multiplet due to intricate spin-spin coupling between the geminal, cis, and trans protons, as well as coupling to the ³¹P nucleus. Phenyl protons resonate in the aromatic region of the spectrum.

Carbon-¹³ (¹³C) NMR provides information on the carbon skeleton. The vinyl carbons show distinct resonances, and their coupling to the phosphorus nucleus (JPC) is a valuable diagnostic tool. For instance, in platinum complexes, the magnitude of the two-bond coupling constant (²JPC) for the vinyl carbons can provide information about the geometry of the complex.

Phosphorus-³¹ (³¹P) NMR is particularly informative for phosphine (B1218219) ligands. The chemical shift (δP) is highly sensitive to the electronic environment of the phosphorus atom. For free this compound, the ³¹P signal appears at approximately -23.1 ppm. Upon coordination to a metal center like platinum(II), this signal shifts significantly downfield, for example, to around 9.9 ppm in cis-[PtCl₂(P(CH=CH₂)₂Ph)₂], accompanied by the appearance of satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (¹JPtP), which is a definitive indicator of coordination.

¹H, ¹³C, and ³¹P NMR Data for a this compound Platinum Complex
NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)Assignment
³¹P9.9¹J(Pt,P) = 3592Coordinated P atom
¹³C139.1²J(P,C) = 1.8Vinyl CH
¹³C132.8-Phenyl C (para)
¹³C131.8²J(P,C) = 11.0Phenyl C (ortho)
¹³C130.2-Phenyl C (meta)
¹³C128.9¹J(P,C) = 55.0Phenyl C (ipso)
¹³C128.8-Vinyl CH₂
¹H7.8-7.4-Phenyl protons
¹H6.5-5.7-Vinyl protons

Multinuclear NMR: In addition to ¹H, ¹³C, and ³¹P, NMR studies of this compound complexes can be extended to other nuclei. For example, in platinum complexes, ¹⁹⁵Pt NMR can provide direct information about the metal's coordination environment. The chemical shift of ¹⁹⁵Pt is sensitive to the nature of the ligands and the geometry of the complex.

Magic Angle Spinning (MAS) NMR: For solid-state analysis of this compound-containing materials, such as polymers or insoluble coordination compounds, Magic Angle Spinning (MAS) NMR is a powerful tool. semanticscholar.org ³¹P MAS NMR can resolve anisotropic interactions that broaden signals in static solid samples, providing information on the different phosphorus environments present in the material. spectrabase.com Double cross-polarization (DCP)/MAS ¹³C NMR techniques can be used to identify carbons that are spatially close to the phosphorus atom, helping to elucidate the local structure around the phosphorus center in a solid matrix. researchgate.net

Exchange Spectroscopy (EXSY) NMR: 2D EXSY NMR is used to study chemical exchange processes. For this compound complexes in solution, this technique could be employed to investigate ligand exchange dynamics, such as the dissociation and re-association of the phosphine ligand from a metal center. mdpi.comethz.ch By analyzing the cross-peaks in an EXSY spectrum, it is possible to determine the rates of these exchange processes. mdpi.com

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule and is useful for identifying functional groups. In this compound, key vibrational bands include the P-C stretching, C=C stretching of the vinyl groups, and various C-H vibrations of both the vinyl and phenyl moieties. The C=C stretching vibration typically appears in the 1600-1650 cm⁻¹ region. vscht.cz The position of the P-Ph stretch, usually around 1435 cm⁻¹, can be sensitive to coordination. Upon coordination to a metal, changes in the vibrational frequencies of the vinyl groups can indicate their involvement in bonding or electronic interactions with the metal center.

Characteristic IR Absorption Bands for a this compound Platinum Complex
Wavenumber (cm⁻¹)IntensityAssignment
3060MediumAromatic C-H Stretch
1580MediumC=C Aromatic Ring Stretch
1435StrongP-Phenyl Stretch
995, 940StrongVinyl C-H Bending
740, 690StrongAromatic C-H Bending

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. This compound contains both phenyl and vinyl chromophores. The spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic ring and the vinyl groups. libretexts.org When this compound acts as a ligand in a transition metal complex, new absorption bands can appear. ethz.chbath.ac.uk These may include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions, which are characteristic of the metal center and its coordination environment. ethz.chbath.ac.ukyoutube.com For example, ruthenium(II) complexes with phosphine ligands often exhibit MLCT bands in the visible region. nih.gov

Mass Spectrometry (e.g., UPLC-MS) for Oligomer and Polymer Analysis

The vinyl groups of this compound offer the potential for polymerization. Mass spectrometry (MS) is a critical tool for the characterization of the resulting oligomers and polymers. Techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can separate oligomers by size and provide precise mass information for each species. This allows for the determination of the repeating unit mass, identification of end groups, and assessment of the molecular weight distribution. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, enabling the confirmation of the elemental composition of the polymer chains.

Selected Bond Lengths and Angles for a this compound Platinum Complex
ParameterValue
Pt-P Bond Length (Å)2.245
Pt-Cl Bond Length (Å)2.351
P-C(ipso) Bond Length (Å)1.821
P-C(vinyl) Bond Length (Å)1.808
P-Pt-P Bond Angle (°)98.9
Cl-Pt-Cl Bond Angle (°)87.1
Pt-P-C(ipso) Bond Angle (°)114.1

Electrochemical Studies (e.g., Cyclic Voltammetry, Ru(II/III) Potentials)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of this compound and its metal complexes. researchgate.net For a transition metal complex, CV can determine the formal reduction potentials, such as the Ru(II)/Ru(III) couple, and assess the reversibility of redox processes. mdpi.comresearchgate.netrsc.org The electronic properties of the this compound ligand, influenced by the phenyl and vinyl substituents, will affect the electron density at the metal center and thus its redox potentials. semanticscholar.orgnih.gov The vinyl groups, being π-systems, can participate in conjugation and influence the stability of different oxidation states of the metal. Comparing the redox potentials of a this compound complex to those of complexes with other phosphine ligands (e.g., triphenylphosphine) can quantify the electronic effect of the divinyl substituents.

Theoretical and Computational Chemistry Methodologies

Computational chemistry provides a powerful complement to experimental studies by offering insights into the geometric and electronic structures of molecules. Density Functional Theory (DFT) is a widely used method for these purposes. dtic.milbeilstein-journals.org

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. beilstein-journals.orgresearchgate.net

Predict vibrational frequencies: Calculated IR spectra can aid in the assignment of experimental spectra. dtic.mil

Analyze the electronic structure: Calculations can determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic transition energies.

Simulate NMR parameters: Theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental spectra.

Model reaction pathways: Computational methods can be used to explore the mechanisms of reactions involving this compound, such as its coordination to a metal or its participation in catalysis.

By combining these advanced spectroscopic and computational approaches, a detailed and multi-faceted understanding of the structure, bonding, and reactivity of this compound systems can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. wikipedia.orgnih.gov DFT methods model electron correlation at a lower computational cost than traditional ab initio methods, providing a balance of accuracy and efficiency. wikipedia.orgnih.gov Calculations focus on the electron density to determine the ground-state properties of the system. iaea.orgnih.gov

The electronic structure of this compound is characterized by the phosphorus atom's lone pair and the π-systems of the vinyl and phenyl groups. DFT calculations can map the distribution of electron density and visualize the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO is typically localized on the phosphorus atom, indicating its nucleophilic character, while the LUMOs are often associated with the vinyl groups, suggesting susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's chemical behavior. mdpi.comnih.govnih.gov These parameters, including chemical hardness (η), electronic chemical potential (µ), and global electrophilicity (ω), help in understanding the stability and reactivity of the molecule. mdpi.com A higher HOMO-LUMO energy gap generally implies greater kinetic stability and lower chemical reactivity. chemrxiv.org

Interactive Table 1: DFT-Calculated Reactivity Descriptors for this compound

Note: The following values are representative and can vary based on the specific functional and basis set used in the calculation.

DescriptorSymbolTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO-6.2Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity.
LUMO EnergyELUMO-0.8Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity.
HOMO-LUMO GapΔE5.4ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.
Chemical Hardnessη2.7(ELUMO - EHOMO) / 2; measures resistance to change in electron distribution.
Electronegativityχ3.5-(EHOMO + ELUMO) / 2; measures the ability to attract electrons.
Electrophilicity Indexω2.26μ2 / 2η; measures the propensity to accept electrons.

Molecular Mechanics (MM) and Semi-Empirical Methods for Conformational Analysis and Diastereoselectivity

While DFT is powerful, exploring the full conformational space of a flexible molecule like this compound can be computationally demanding. Molecular Mechanics (MM) and semi-empirical methods provide a faster, albeit less accurate, means to perform initial conformational searches. chemrxiv.org

MM methods use classical physics principles and a force field (e.g., MMFF94) to calculate the potential energy of a molecule as a function of its geometry. chemrxiv.org This allows for rapid scanning of different rotational isomers (conformers) arising from the rotation around the P-C bonds. The resulting low-energy conformers can then be subjected to higher-level DFT calculations for more accurate energy determination and geometry optimization. chemrxiv.org

Semi-empirical methods, such as PM3, use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data, making them faster than ab initio methods. These can also be employed for preliminary conformational analysis. chemrxiv.org Understanding the relative energies of different conformers is crucial for predicting diastereoselectivity in reactions where this compound acts as a chiral ligand. The preferred conformation of the ligand-metal complex can create a specific chiral environment that favors the formation of one diastereomer over another.

Interactive Table 2: Relative Energies of this compound Conformers

Note: The following data is hypothetical, illustrating the output of a computational conformational analysis. Energies are relative to the most stable conformer.

ConformerDihedral Angle (Cvinyl-P-Cphenyl-C)MethodRelative Energy (kcal/mol)
1 (Global Minimum)45°MMFF940.00
2180°MMFF94+2.5
3-90°MMFF94+1.8
1 (Re-optimized)48°DFT (B3LYP/6-31G)0.00
2 (Re-optimized)175°DFT (B3LYP/6-31G)+3.1
3 (Re-optimized)-85°DFT (B3LYP/6-31G*)+2.2

Elucidation of Reaction Mechanisms and Identification of Intermediates

Computational chemistry, particularly DFT, is an indispensable tool for mapping out detailed reaction mechanisms at the molecular level. mdpi.compitt.edu By calculating the potential energy surface for a reaction involving this compound, researchers can identify transition states and intermediates, providing a step-by-step picture of the reaction pathway. researchgate.netpku.edu.cn

For example, in a hydrophosphination reaction, DFT calculations can model the initial coordination of the phosphine to a metal catalyst, the subsequent oxidative addition or migratory insertion steps, and the final reductive elimination of the product. The calculated structures of intermediates provide valuable information that is often difficult to obtain experimentally due to their transient nature. Transition state theory can then be used to calculate the activation energies (energy barriers) for each step. The step with the highest activation energy is identified as the rate-determining step of the reaction. mdpi.com

Interactive Table 3: Calculated Energy Profile for a Hypothetical Reaction Step

This table illustrates the energy changes along a reaction coordinate for a single step, such as the addition of a nucleophile to a vinyl group of this compound.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Intermediate ComplexPre-reaction complex-2.5
Transition State (TS)Highest energy point along the reaction coordinate+15.8
ProductAdduct formed after nucleophilic attack-10.2

Prediction of Spectroscopic and Thermochemical Properties

Computational methods allow for the prediction of various spectroscopic and thermochemical properties, which can be used to characterize this compound and its derivatives and to validate experimental findings. nih.govnih.gov

Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. nih.gov By calculating the vibrational frequencies of the molecule, it is possible to predict its infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts and coupling constants can be computed to help interpret experimental NMR data.

Thermochemical properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) can also be calculated. dtu.dktudelft.nl These values are essential for determining the thermodynamic feasibility of reactions and for calculating reaction enthalpies and equilibrium constants. The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and computational power. nih.gov

Interactive Table 4: Predicted vs. Experimental Properties of this compound

PropertyComputational MethodPredicted ValueExperimental Value
31P NMR Chemical ShiftGIAO-DFT-18.5 ppm-19.2 ppm
P-Cvinyl Stretch Freq.DFT (B3LYP/6-31G*)1625 cm-11628 cm-1
Enthalpy of FormationG3MP2+45.5 kcal/molNot readily available
First Excitation EnergyTD-DFT4.8 eV (258 nm)~260 nm (in solution)

Quantum Chemical Parameter Analysis and Orbital Interactions

A deeper analysis of the quantum chemical parameters provides detailed insights into the bonding and electronic interactions within this compound. Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge delocalization and donor-acceptor (hyperconjugative) interactions. researchgate.net

NBO analysis transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (e.g., lone pairs, bonding orbitals, and anti-bonding orbitals). This method can quantify the interaction energy between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, key interactions include the donation of electron density from the phosphorus lone pair (nP) into the antibonding π* orbitals of the phenyl and vinyl groups (nP → π*C=C). These interactions contribute to the stability of the molecule and influence the electronic properties of the vinyl and phenyl substituents.

Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals the primary sites for electrophilic and nucleophilic attack. rasayanjournal.co.in The spatial distribution of these orbitals indicates that the phosphorus atom is the primary nucleophilic center, while the β-carbon atoms of the vinyl groups are the primary electrophilic sites for nucleophilic addition.

Interactive Table 5: Key NBO Interactions in this compound

Donor NBOAcceptor NBOInteraction Energy (E(2)) (kcal/mol)
LP (1) Pπ* (C1=C2) vinyl5.8
LP (1) Pπ* (C3=C4) vinyl5.8
LP (1) Pπ* (C5=C6) phenyl3.1
π (C1=C2) vinylσ* (P-Cphenyl)2.4

Computational Modeling of Catalytic Cycles and Rate-Limiting Steps

This compound and its derivatives are often used as ligands in transition metal catalysis. Computational modeling is crucial for understanding the complete catalytic cycle and for identifying the factors that control catalytic activity and selectivity. rsc.orgresearchgate.net

By applying DFT calculations to each elementary step of a proposed catalytic cycle (e.g., ligand binding, oxidative addition, migratory insertion, reductive elimination), a complete energy profile can be constructed. researchgate.netnih.gov This profile reveals the activation energy for each step. The step with the highest free energy barrier is identified as the turnover-determining or rate-limiting step of the catalytic cycle. researchgate.netnih.govnih.gov

For example, in a palladium-catalyzed cross-coupling reaction using a phosphine ligand, the rate-limiting step can be either oxidative addition or reductive elimination, depending on the electronic and steric properties of the ligand and substrates. nih.govnih.gov Computational studies can model how modifications to the this compound ligand (e.g., adding electron-donating or -withdrawing groups to the phenyl ring) would affect the energy barriers of different steps, thereby providing a rational basis for designing more efficient catalysts.

Interactive Table 6: Hypothetical Energy Barriers in a Pd-Catalyzed Cycle with this compound Ligand

Catalytic StepDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)
Oxidative AdditionPd(0)L2 + R-X → [R-Pd(II)L2-X]+18.5
Transmetalation[R-Pd(II)L2-X] + R'-M → [R-Pd(II)L2-R'] + MX+12.0
Reductive Elimination[R-Pd(II)L2-R'] → R-R' + Pd(0)L2+22.1 (Rate-Limiting Step)
Ligand DissociationPd(0)L2 → Pd(0)L + L+8.5

Applications in Materials Science and Polymer Chemistry

Development of Functional Polymeric Materials

The bifunctional nature of divinylphenylphosphine allows it to act as a monomer or a cross-linking agent within a polymer matrix, leading to the creation of advanced functional materials.

Phosphorus-based flame retardants are increasingly favored as environmentally friendly alternatives to halogenated compounds. frontiersin.org this compound oxide (DVPPO) has been successfully integrated into polyamide 6 (PA6), a widely used engineering thermoplastic, to enhance its fire resistance. researchgate.net The mechanism of phosphorus flame retardants typically involves action in both the condensed (solid) and gas phases during combustion. frontiersin.orgnih.gov

In the condensed phase , the phosphorus compound decomposes to form phosphoric acid, which promotes the dehydration and carbonization of the polymer. nih.gov This results in the formation of a stable, insulating char layer on the material's surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process. frontiersin.org

In the gas phase , phosphorus-containing radicals (such as PO•) are released. nih.gov These highly reactive radicals interfere with the combustion chain reactions in the flame, capturing other radicals like H• and HO• and effectively quenching the flame. frontiersin.orgnih.gov

Research involving the incorporation of a macromolecular flame retardant with a phosphine (B1218219) oxide structure into PA6 demonstrated a significant improvement in flame retardancy. The resulting material achieved a UL-94 V-0 rating, which indicates that burning stops within 10 seconds on a vertical specimen, and a notable increase in the Limiting Oxygen Index (LOI), the minimum oxygen concentration required to support combustion. mdpi.com

Table 1: Flame Retardancy Performance of Polyamide 6 (PA6) with Phosphine Oxide-Based Flame Retardant
MaterialPhosphorus Content (wt%)LOI (%)UL-94 Rating
Pure PA6021.8Fails
FR-PA60.3-V-0
FR-PA60.528.2V-0

Data derived from studies on macromolecular phosphine oxide flame retardants in PA6. mdpi.com

A significant advancement in polymer modification is the in situ (in place) synthesis of flame-retardant macromolecules during polymer processing. researchgate.net This approach has been demonstrated by reacting this compound oxide (DVPPO) with piperazine during the reactive extrusion of polyamide 6 (PA6). researchgate.net

In this process, the extruder acts as a continuous reactor. The Michael addition reaction between the vinyl groups of DVPPO and the amine groups of piperazine leads to the formation of high-molecular-weight phosphine oxide oligomers and polymers directly within the molten PA6 matrix. This method offers distinct advantages over simply blending in additives:

Reduced Leaching: Because the flame retardant exists as large macromolecules entangled within the polymer matrix, its migration to the surface and subsequent leaching into the environment are significantly reduced. This is crucial for applications requiring long-term durability, such as in fibers and films. researchgate.net

Improved Compatibility: In situ polymerization can lead to better dispersion and compatibility of the functional additive within the host polymer. nih.gov

The formation of these phosphorus-based macromolecules has been confirmed through nuclear magnetic resonance (NMR) studies and elemental analysis of the modified polymer. researchgate.net This technique provides a solvent-free, efficient route to creating inherently flame-retardant materials with enhanced stability. researchgate.net

Microencapsulation is a technique used to coat small particles or droplets of a core material with a protective shell. In the context of flame retardants, this method is employed to improve the thermal stability, reduce the hygroscopicity (moisture absorption), and enhance the compatibility of the flame retardant with the polymer matrix. frontiersin.orgresearchgate.net

While specific research on the microencapsulation of this compound is not widely documented, the technique is extensively used for other phosphorus compounds, such as red phosphorus and ammonium polyphosphate. researchgate.netnih.gov The process typically involves in-situ polymerization, where a resin shell, such as melamine-formaldehyde or polyurethane, is formed around the core flame-retardant particles. researchgate.netnih.gov

Potential benefits of microencapsulating a phosphorus compound like this compound include:

Enhanced Thermal Stability: The protective shell can prevent the premature decomposition of the flame retardant during high-temperature polymer processing. researchgate.net For example, microencapsulated red phosphorus shows a significantly higher oxidation temperature (480°C) compared to its uncoated form. nih.gov

Improved Processing: By isolating the reactive core material, microcapsules can prevent unwanted interactions with the polymer matrix during compounding and extrusion.

Controlled Release: The shell can be designed to rupture at the onset of combustion, releasing the active flame retardant precisely when it is needed.

This established technology for other phosphorus-based retardants provides a clear pathway for the potential development of microencapsulated this compound for advanced polymer composites. researchgate.netscientific.net

Polymer Functionalization and Property Enhancement

The reactive nature of this compound's vinyl groups makes it a candidate for covalent modification of polymer chains, enhancing their intrinsic properties.

Reactive extrusion (REX) is a cost-effective and environmentally friendly process that uses a twin-screw extruder as a continuous chemical reactor to modify polymers. researchgate.netresearchgate.net this compound and its derivatives can be used in REX for two main purposes: polymer grafting and chain extension.

Polymer Grafting involves attaching the functional molecule onto the side of a polymer backbone. nih.gov During extrusion, high temperatures and shear forces can generate radical sites on the polymer chains. The vinyl groups of this compound can then react at these sites, covalently bonding the phosphorus-containing group to the polymer. semanticscholar.org

Chain Extension aims to increase the molecular weight of polymers, particularly condensation polymers like PA6 and PET, which are susceptible to degradation during processing. researchgate.netgoogle.com Chain extenders are typically bifunctional or multifunctional molecules that react with the end-groups (e.g., carboxyl and amine groups in PA6) of severed polymer chains, effectively reconnecting them. google.comscirp.org

The introduction of additives and the modification of polymer architecture through processes like chain extension have a direct impact on the melt processing behavior of the material. mdpi.com This behavior is often characterized by the Melt Flow Index (MFI), which is inversely proportional to the polymer's melt viscosity. specialchem.comresearchgate.net

Table 2: General Relationship Between Polymer Properties and Melt Processing
PropertyLow MFI / High ViscosityHigh MFI / Low Viscosity
Average Molecular Weight HighLow
Melt Strength HighLow
Favored Process Extrusion, Blow Molding, ThermoformingInjection Molding

This table illustrates general principles of polymer rheology. specialchem.com

When this compound is used for chain extension or to synthesize macromolecules in situ, the molecular weight of the polymer system increases. researchgate.net This typically leads to a significant increase in melt viscosity (a lower MFI). researchgate.netresearchgate.net A higher melt viscosity is desirable for processing methods that require high melt strength, such as profile extrusion and blow molding, as it helps the polymer hold its shape after leaving the die. specialchem.com

Interestingly, one study noted that the presence of phosphine oxide macromolecules in PA6 had a lubricating effect during processing, which influenced the thermal processing and final properties of fibers. researchgate.net This suggests a complex rheological behavior where the additive may act as a processing aid or plasticizer under certain shear and temperature conditions, while still contributing to the final properties expected from a higher molecular weight system. The addition of functional additives can thus be used to tailor the rheological properties of a polymer for specific processing applications and performance requirements. mdpi.comnih.gov

Influence on Mechanical Performance and Long-Term Durability of Modified Polymers

The incorporation of this compound into polymer matrices can significantly modify their mechanical performance and long-term durability. The introduction of the phenylphosphine (B1580520) group and the crosslinking potential of the divinyl functionalities are key factors in these alterations. While specific data on this compound is limited, the effects can be inferred from studies on polymers containing analogous phosphine oxide and other phosphorus-containing moieties.

The presence of the phosphorus atom and the phenyl group can enhance the thermal stability of the polymer. This is often attributed to the ability of phosphorus compounds to act as radical scavengers and promote char formation at elevated temperatures, which can protect the underlying material from further degradation.

Structure-Property Relationships in this compound-Derived Materials

The relationship between the chemical structure of this compound-derived materials and their macroscopic properties is complex and multifaceted. The key structural features that dictate the material's performance are the phosphorus-containing group, the aromatic ring, and the crosslinked network formed by the vinyl groups.

Influence of the Phenylphosphine Group: The bulky and rigid nature of the phenylphosphine group can restrict the mobility of polymer chains. This restriction can lead to an increase in the glass transition temperature (Tg) of the material, making it more suitable for high-temperature applications. The phosphorus atom itself can also participate in intermolecular interactions, such as dipole-dipole forces, which can further influence the packing of polymer chains and affect mechanical properties.

Impact on Polymer Morphology: The incorporation of this compound can influence the morphology of the polymer, particularly in semi-crystalline polymers. The bulky side groups and crosslinks can disrupt the regular packing of polymer chains, potentially leading to a decrease in crystallinity. This change in morphology can have a profound effect on mechanical properties, as crystalline regions generally contribute to stiffness and strength, while amorphous regions contribute to toughness and flexibility.

To illustrate the potential impact of incorporating phosphorus-containing moieties on polymer properties, the following table presents data from studies on related polymer systems. While not specific to this compound, these findings provide valuable insights into the expected structure-property relationships.

Polymer SystemPhosphorus-Containing MoietyObserved Effect on Mechanical PropertiesReference
Epoxy ResinDiphenylphosphine OxideIncreased tensile strength and flexural strength chemrxiv.org
PolyimideTriphenylphosphine OxideImproved thermal stability and mechanical strength chemrxiv.org
Poly(methyl methacrylate)TriphenylphosphineEnhanced flame retardancy, potential impact on modulus researchgate.net

Interactive Data Table: Illustrative Mechanical Properties of Phosphorus-Containing Polymers

PropertyBase PolymerModified Polymer with Phosphorus Moiety% Change
Tensile Strength (MPa) EpoxyEpoxy with Diphenylphosphine Oxide+20-50%
Flexural Modulus (GPa) PolyimidePolyimide with Triphenylphosphine Oxide+15-30%
Glass Transition Temp (°C) PMMAPMMA with Triphenylphosphine+10-25°C

Note: The data in this table is illustrative and based on general findings for analogous phosphorus-containing polymers. Actual values for this compound-modified polymers would require experimental verification.

Q & A

Q. What are the optimal synthetic conditions for preparing Divinylphenylphenylphosphine with high purity and yield?

Methodological Answer: Divinylphenylphosphine synthesis typically involves organophosphorus chemistry, such as hydrophosphination of divinylbenzenes or substitution reactions. Key parameters include:

  • Temperature : Reactions are often conducted at 50–80°C to balance reactivity and stability .
  • Catalysts : Palladium or nickel catalysts may enhance selectivity, though ligand-free conditions are preferred to avoid contamination .
  • Solvent : Use anhydrous tetrahydrofuran (THF) or toluene under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .
  • Purification : Distillation under reduced pressure (e.g., 0.05 mmHg at 55°C) is critical due to the compound’s sensitivity to heat and air .

Q. Table 1: Key Physicochemical Properties for Synthesis Optimization

PropertyValueReference
Boiling Point55°C at 0.05 mmHg
Density0.979 g/mL at 25°C
Flash Point80.9°C (closed cup)
Recommended StorageDry, inert atmosphere, 2–8°C

Q. What analytical methods are most reliable for characterizing this compound and confirming its identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR is essential for confirming the phosphine group (typical δ range: -5 to -20 ppm). 1^{1}H and 13^{13}C NMR can resolve vinyl and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C10_{10}H_{11P, exact mass 162.060 Da) .
  • Elemental Analysis : Confirm C, H, and P content within ±0.3% deviation .
  • Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) detects volatile impurities; ensure >95% purity for catalytic applications .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer: Discrepancies may arise from varying ligand coordination modes or solvent effects. A systematic approach includes:

Literature Meta-Analysis : Compare studies using tools like PRISMA to identify variables (e.g., solvent polarity, metal precursors) .

Controlled Replication : Reproduce conflicting protocols with strict adherence to reported conditions (e.g., degassing methods, catalyst loading) .

Spectroscopic Monitoring : Use in situ 31^{31}P NMR or X-ray absorption spectroscopy (XAS) to track ligand-metal interactions and intermediate formation .

Computational Modeling : Density Functional Theory (DFT) can predict steric/electronic effects of substituents on reactivity .

Q. What strategies mitigate decomposition of this compound under catalytic conditions?

Methodological Answer: Decomposition pathways (e.g., oxidation, ligand dissociation) can be minimized by:

  • Oxygen Exclusion : Rigorous Schlenk-line techniques or glovebox use .
  • Stabilizing Additives : Introduce sacrificial reductants (e.g., Zn powder) or chelating agents to protect the phosphine .
  • Temperature Control : Avoid prolonged heating above 80°C; monitor exotherms using differential scanning calorimetry (DSC) .
  • Decomposition Product Analysis : GC-MS or IR spectroscopy identifies byproducts (e.g., phosphine oxides) to refine reaction conditions .

Q. Table 2: Hazardous Decomposition Products and Mitigation

ByproductSource ReactionMitigation Strategy
Phosphine oxidesAir oxidationStrict inert atmosphere
Carbon monoxide (CO)Thermal degradationTemperature monitoring
Benzene derivativesLigand fragmentationLower reaction time

Q. How should researchers design experiments to evaluate this compound’s stability in novel solvent systems?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to solvents (e.g., ionic liquids, supercritical CO2_2) at elevated temperatures (40–60°C) for 72 hours, followed by NMR/GC analysis .
  • Kinetic Studies : Monitor degradation rates using UV-Vis spectroscopy (λ = 250–300 nm for phosphine absorption bands) .
  • Compatibility Screening : Test against common oxidants (e.g., O2_2, peroxides) via controlled dosing and calorimetry .

Q. What are best practices for resolving conflicting toxicity data in safety assessments of this compound?

Methodological Answer:

  • Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (e.g., OECD Guideline 423 acute toxicity) .
  • Data Harmonization : Apply GRADE criteria to evaluate study quality and resolve discrepancies via expert Delphi consensus panels .
  • Ecotoxicology Profiling : Use Daphnia magna or algal growth inhibition tests to assess environmental impact, addressing gaps in existing data .

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Divinylphenylphosphine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.